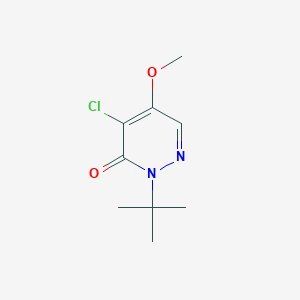
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPMU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Wirkmechanismus
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea acts by binding to the pore region of KCNQ channels, preventing the flow of potassium ions through the channel. This results in a decrease in the electrical activity of cells, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of neuronal excitability, and the regulation of smooth muscle tone. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its selectivity for KCNQ channels, which allows for the investigation of the role of these channels in various physiological processes. However, one limitation of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is its relatively low potency, which can make it difficult to achieve complete blockage of KCNQ channels.
Zukünftige Richtungen
There are many potential future directions for the use of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea in scientific research. One area of interest is the role of KCNQ channels in the regulation of insulin secretion, which could have implications for the treatment of diabetes. Additionally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy. Finally, N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea could be used to investigate the potential therapeutic effects of KCNQ channel blockers in the treatment of inflammatory diseases.
Synthesemethoden
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea is in the study of potassium channels, which play a critical role in regulating the electrical activity of cells. N-cyclopropyl-N'-(2,4-dichlorophenyl)thiourea has been shown to selectively block a specific type of potassium channel, known as the KCNQ channel, making it a valuable tool for investigating the role of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S/c11-6-1-4-9(8(12)5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTQCAJZDDSXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5819820.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)


![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)





![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)

![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)
